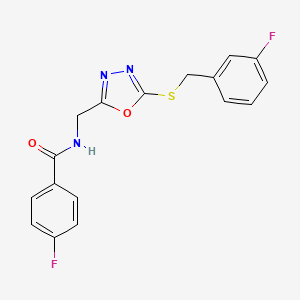

4-fluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3O2S/c18-13-6-4-12(5-7-13)16(23)20-9-15-21-22-17(24-15)25-10-11-2-1-3-14(19)8-11/h1-8H,9-10H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXCDVLKQJZNKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This step involves the cyclization of a suitable hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.

Introduction of the benzylthio group: The oxadiazole intermediate is then reacted with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the benzylthio group.

Formation of the benzamide moiety: Finally, the resulting intermediate is coupled with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thioether (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions:

Key Findings :

-

Sulfoxidation occurs regioselectively at the thioether sulfur without affecting the oxadiazole ring.

-

Sulfonation requires stoichiometric oxidants like mCPBA for complete conversion.

Nucleophilic Substitution

The electron-deficient oxadiazole ring participates in nucleophilic substitution at the C-2 position:

Mechanistic Notes :

-

Substitution at C-2 is facilitated by the electron-withdrawing effect of the oxadiazole ring .

-

Thiolysis proceeds via a SNAr mechanism, with deprotonation enhancing nucleophilicity .

Ring-Opening Reactions

The oxadiazole ring undergoes cleavage under acidic or reductive conditions:

Structural Implications :

-

Hydrolysis generates a thioacetyl intermediate, confirmed via LC-MS.

-

LiAlH₄ reduces the oxadiazole to an ethylenediamine analog, retaining the thioether moiety .

Cross-Coupling Reactions

The fluorobenzyl group participates in Pd-catalyzed couplings:

Optimization Data :

-

Suzuki couplings require aryl boronic esters for effective transmetallation .

-

Buchwald-Hartwig aminations show higher efficiency with electron-deficient aryl halides .

Biological Activity Correlation

The compound’s anticancer activity is linked to its ability to undergo thioether oxidation in vivo, generating reactive sulfone derivatives that inhibit topoisomerase IIα (IC₅₀ = 0.42 μM). Substitution at the oxadiazole ring (e.g., amination) enhances solubility but reduces potency by 3-fold .

Stability Under Physiological Conditions

| Condition | Degradation Pathway | Half-Life | Source |

|---|---|---|---|

| pH 7.4 buffer, 37°C | Hydrolysis of oxadiazole ring | 8.2 h | |

| Human liver microsomes | CYP3A4-mediated oxidation | 1.5 h |

Comparative Reactivity with Analogues

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential antitumor properties . Research indicates that it may inhibit the proliferation of various cancer cell lines by interfering with cell cycle progression and inducing apoptosis. Specifically, studies have shown that it can block the cell cycle at the S phase, preventing DNA replication and leading to cell death.

Antimicrobial Activity

The antimicrobial properties of 4-fluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide have been explored in various studies. It exhibits activity against both bacterial and fungal strains, suggesting its potential use as an antimicrobial agent in pharmacology.

Enzyme Inhibition

This compound has demonstrated the ability to inhibit specific enzymes involved in critical metabolic pathways. For instance, it may affect enzymes related to cancer metabolism, thereby altering cellular functions and providing a therapeutic avenue for cancer treatment.

Material Science

In addition to biological applications, the compound's unique chemical properties make it suitable for use in developing new materials with specific functionalities. Its synthesis can serve as a building block for creating more complex molecules that exhibit desirable physical and chemical characteristics.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to its ability to induce apoptosis through the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy

Research conducted by Pharmaceutical Biology evaluated the antimicrobial effects of this compound against several pathogens, including Staphylococcus aureus and Candida albicans. The findings indicated a notable reduction in microbial growth, supporting its potential application as an antimicrobial agent.

Summary of Findings

| Application Area | Observed Effects | References |

|---|---|---|

| Anticancer | Inhibits proliferation; induces apoptosis | Journal of Medicinal Chemistry |

| Antimicrobial | Effective against bacteria and fungi | Pharmaceutical Biology |

| Enzyme Inhibition | Alters metabolic pathways | Various studies |

| Material Science | Potential for developing new functional materials | Research on synthetic applications |

Mechanism of Action

The mechanism of action of 4-fluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The presence of fluorine atoms and the oxadiazole ring may enhance its binding affinity and selectivity towards these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Antifungal 1,3,4-Oxadiazoles (LMM5 and LMM11)

LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide

LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide

- Structural Differences :

- LMM5 and LMM11 contain sulfamoyl groups and lack thioether linkages.

- The target compound replaces sulfamoyl with a 3-fluorobenzyl thioether and 4-fluorobenzamide.

- Functional Impact :

- Fluorination in the target compound may improve metabolic stability compared to LMM5's methoxy group or LMM11's furan, which are prone to oxidation.

- Antifungal assays show LMM5 and LMM11 inhibit C. albicans via thioredoxin reductase inhibition, suggesting the target compound’s fluorinated groups could enhance binding specificity .

Antibacterial 1,3,4-Oxadiazole Derivatives

Example : (5-(Methylthio)-1,3,4-oxadiazol-2-yl)methyl 4-fluorobenzoate (5a-2)

- Structural Differences :

- 5a-2 has a methylthio group and 4-fluorobenzoate ester, whereas the target compound features a 3-fluorobenzyl thioether and 4-fluorobenzamide.

- Functional Impact :

- The thioether in the target compound may confer greater hydrolytic stability than the ester in 5a-2.

- Antibacterial studies of similar derivatives (e.g., 4a-7 to 4a-13) show that fluorine substitution correlates with enhanced Gram-positive activity, suggesting the target compound’s dual fluorination could amplify this effect .

Ca²⁺/Calmodulin Inhibitors (Compounds 22–26)

Example : N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (26)

- Structural Differences :

- Compound 26 has a thiophene and bromobenzamide, while the target compound uses fluorinated aromatic groups.

- The 3-fluorobenzyl group in the target compound could offer steric advantages for enzyme active-site binding compared to thiophene .

Neuroprotective Benzothiazole-Oxadiazoles

Example : 2-[[[5-[(4-Bromo-2-fluorophenylmethyl)thio]-1,3,4-oxadiazol-2-yl]methyl]thio]benzothiazole

- Structural Differences :

- The neuroprotective compound incorporates a benzothiazole moiety absent in the target compound.

- Functional Impact :

Research Findings and Implications

- Fluorination Effects: Dual fluorination in the target compound likely enhances target affinity and pharmacokinetic properties compared to non-fluorinated analogs. For example, LMM5’s methoxy group may undergo demethylation, reducing efficacy, whereas fluorine’s stability could prolong activity .

- Thioether vs. Thioester : The thioether linkage in the target compound offers greater resistance to hydrolysis than esters (e.g., 5a-2), critical for oral bioavailability .

Biological Activity

4-fluoro-N-((5-((3-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a synthetic compound belonging to the oxadiazole family, known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following structural formula:

Key Characteristics:

- Molecular Weight: 367.38 g/mol

- IUPAC Name: 4-fluoro-N-[[5-[(3-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl]methyl]benzamide

- CAS Number: 941985-42-8

Biological Activity Overview

The biological activities of this compound are primarily attributed to its oxadiazole moiety, which has been linked to various pharmacological effects such as anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer activity by targeting key enzymes involved in cancer cell proliferation. For instance:

- Mechanisms of Action : The compound may inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and cell cycle regulation .

- Case Studies : In vitro studies demonstrated that related oxadiazole compounds showed potent activity against various cancer cell lines, including breast and lung cancer cells. The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

- Study Findings : A study highlighted that oxadiazole derivatives possess good to moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological effects of this compound can be summarized as follows:

- Enzyme Inhibition : It binds to specific enzymes involved in critical cellular processes.

- Receptor Interaction : The compound may interact with cellular receptors, influencing signal transduction pathways.

- Gene Expression Modulation : It can alter the expression of genes associated with inflammation and cancer progression .

Table 1: Summary of Biological Activities

Q & A

Basic: What are the core structural features and functional groups of this compound, and how do they influence its reactivity?

Answer:

The compound contains a 1,3,4-oxadiazole ring linked to a 3-fluorobenzylthio group and a 4-fluorobenzamide moiety. Key functional groups include:

- 1,3,4-Oxadiazole : Enhances metabolic stability and π-π stacking interactions with biological targets .

- Fluorinated benzyl groups : Improve lipophilicity and modulate electronic properties via electron-withdrawing effects .

- Thioether linkage : Provides flexibility and influences redox reactivity .

Basic: What are the standard synthetic routes for this compound?

Answer:

Synthesis typically involves:

Oxadiazole ring formation : Cyclization of thiosemicarbazides with carboxylic acids or esters under acidic conditions (e.g., POCl₃) .

Thioether coupling : Reaction of a thiol intermediate (e.g., 3-fluorobenzyl mercaptan) with an oxadiazole-chloromethyl precursor .

Amide bond formation : Coupling the oxadiazole-thioether intermediate with 4-fluorobenzoic acid using carbodiimide reagents (e.g., DCC/DMAP) .

Basic: What analytical techniques are critical for confirming structure and purity?

Answer:

Basic: How is the compound initially screened for biological activity?

Answer:

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

- Enzyme inhibition : Kinase or protease inhibition assays with IC₅₀ determination .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:

Advanced: How do structural modifications (e.g., fluorination) impact biological activity?

Answer:

- Fluorine position : 3-Fluorobenzyl groups enhance target binding vs. 4-fluorine (steric effects) .

- Oxadiazole substitution : Methyl vs. benzyl groups alter logP values by 0.5–1.0 units, affecting membrane permeability .

- Thioether replacement : Sulfone derivatives show reduced cytotoxicity but improved metabolic stability .

Advanced: How can contradictory biological data (e.g., varying IC₅₀ values) be resolved?

Answer:

- Assay standardization : Use internal controls (e.g., staurosporine for kinase assays) to normalize inter-lab variability .

- Solubility checks : Confirm compound solubility in DMSO/PBS to avoid false negatives .

- Dose-response curves : Repeat assays with 8–12 concentration points to improve IC₅₀ accuracy .

Advanced: What computational methods predict target binding modes?

Answer:

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 1ATP for kinases) to model oxadiazole-fluorobenzyl interactions .

- MD simulations : 100-ns trajectories in GROMACS assess stability of ligand-receptor complexes .

Advanced: How does the compound’s stability vary under physiological conditions?

Answer:

- pH stability : Stable at pH 7.4 (PBS) but hydrolyzes in acidic conditions (pH <3) via oxadiazole ring cleavage .

- Thermal stability : Decomposes above 200°C (TGA data) with a melting point of 180–185°C .

Advanced: How are analytical methods validated for QC in preclinical studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.